molecular formula C₁₇H₁₁D₃O₇ B1147569 Aflatoxin M2-d3 CAS No. 1329809-13-3

Aflatoxin M2-d3

Cat. No.: B1147569
CAS No.: 1329809-13-3
M. Wt: 333.31
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aflatoxin M2-d3 involves the incorporation of deuterium atoms into the molecular structure of Aflatoxin M2. This can be achieved through various synthetic routes, including:

    Deuterium Exchange Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.

    Chemical Synthesis: Starting from deuterated precursors and constructing the this compound molecule through a series of chemical reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents and solvents. The process requires stringent control of reaction conditions to ensure the incorporation of deuterium atoms and to maintain the integrity of the aflatoxin structure .

Chemical Reactions Analysis

Types of Reactions: Aflatoxin M2-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms, often catalyzed by enzymes or chemical oxidants.

    Reduction: Reduction of specific functional groups within the molecule.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated or ketone-containing derivatives .

Scientific Research Applications

Aflatoxin M2-d3 has several scientific research applications, including:

Mechanism of Action

Aflatoxin M2-d3 exerts its effects through several mechanisms:

Comparison with Similar Compounds

    Aflatoxin B1: The most potent and well-studied aflatoxin, known for its strong carcinogenic properties.

    Aflatoxin B2: A precursor to Aflatoxin M2, also produced by Aspergillus species.

    Aflatoxin G1 and G2: Other aflatoxins with similar structures but different toxicological profiles.

Uniqueness: Aflatoxin M2-d3 is unique due to the incorporation of deuterium atoms, which can alter its physical and chemical properties. This makes it valuable for specific analytical and research applications where isotopic labeling is required .

Properties

IUPAC Name

3-hydroxy-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h6,16,20H,2-5H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLKWHFMUPJCJY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(CCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(CCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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